molecular formula C20H20N4O3 B2376923 N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide CAS No. 2309748-30-7

N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide

Cat. No.: B2376923
CAS No.: 2309748-30-7
M. Wt: 364.405
InChI Key: DMTCKNXGZDIHKM-UHFFFAOYSA-N
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Description

N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Properties

Antimicrobial Evaluation of Derivatives : A study on benzothiazole-incorporated thiazolidin-4-ones and azetidin-2-ones derivatives, synthesized from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives, demonstrated moderate to good inhibition against various pathogenic bacterial and fungal strains. This suggests that related azetidine derivatives might be explored for their antimicrobial properties (Gilani et al., 2016).

Cancer Research

PARP Inhibitor for Cancer Treatment : Research into cyclic amine-containing benzimidazole carboxamide PARP inhibitors led to the identification of a compound with significant potency against both PARP-1 and PARP-2 enzymes. This compound demonstrated good in vivo efficacy in cancer models, suggesting that similar compounds could be relevant in the development of cancer therapeutics (Penning et al., 2009).

Synthesis and Biological Evaluation

Synthesis of Phenytoin Derivatives : The synthesis of derivatives of 2,5-dioxo-4,4-diphenylimidazolidine-1-carboxylic acid explored their potential as anticonvulsant agents. This type of research underlines the importance of synthetic chemistry in developing new therapeutic agents (Deodhar et al., 2009).

Antitubercular Activities

Novel Trihydroxy Benzamido Azetidin-2-one Derivatives : A study synthesized novel trihydroxy benzamido azetidin-2-one derivatives and screened them for antimicrobial and antitubercular activities. This research highlights the potential of azetidine derivatives in combating tuberculosis (Ilango & Arunkumar, 2011).

Molecular Design for Therapeutics

Dopamine Antagonist Activity : Azetidine derivatives were evaluated for their potency as dopaminergic antagonists, specifically exploring substitutions that affect affinity for D2 and D4 receptors. Such studies inform the design of therapeutics for neurological conditions (Metkar et al., 2013).

Properties

IUPAC Name

N-benzhydryl-3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c25-17-11-21-19(26)24(17)16-12-23(13-16)20(27)22-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,21,26)(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTCKNXGZDIHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=O)CNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.